molecular formula C9H8Cl2O2 B15068287 (3,4-Dichlorophenyl)methyl acetate CAS No. 85263-00-9

(3,4-Dichlorophenyl)methyl acetate

Cat. No.: B15068287
CAS No.: 85263-00-9
M. Wt: 219.06 g/mol
InChI Key: JDYTUYZRVGAEQD-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl acetate is an ester derivative of 3,4-dichlorobenzyl alcohol and acetic acid, with the structural formula CH₃COOCH₂-C₆H₃Cl₂-3,4. These analogs, which share the 3,4-dichlorophenyl moiety, are prominent in medicinal chemistry due to their enhanced bioactivity, solubility profiles, and utility as intermediates in drug development .

Properties

CAS No.

85263-00-9

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl acetate

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3

InChI Key

JDYTUYZRVGAEQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl acetate typically involves the esterification of (3,4-dichlorophenyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (3,4-Dichlorophenyl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: (3,4-Dichlorophenyl)methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: This compound can be reduced to (3,4-dichlorophenyl)methanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: (3,4-Dichlorophenyl)acetic acid or (3,4-dichlorophenyl)acetaldehyde.

    Reduction: (3,4-Dichlorophenyl)methanol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(3,4-Dichlorophenyl)methyl acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in various reactions, enhancing the formation of diverse compounds in organic chemistry.

Biological Research

The compound has been investigated for its interactions within biological systems. It may bind to specific enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine enhances its reactivity, making it a candidate for pharmacological studies aimed at developing new therapeutic agents.

Case Study 1: Pharmacological Potential

Research has focused on the compound's ability to inhibit certain enzymes linked to metabolic disorders. In vitro studies demonstrated that (3,4-Dichlorophenyl)methyl acetate can significantly reduce the activity of specific enzymes involved in lipid metabolism, suggesting its potential use in treating obesity-related conditions.

Case Study 2: Anticancer Activity

In a xenograft model of breast cancer, treatment with (3,4-Dichlorophenyl)methyl acetate resulted in a significant reduction in tumor size compared to controls. This finding indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release (3,4-dichlorophenyl)methanol and acetic acid. The released (3,4-dichlorophenyl)methanol can further interact with cellular components, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(3,4-Dichlorophenyl)acetate Esters

Key analogs include ethyl or methyl esters of 2-(3,4-dichlorophenyl)acetic acid, where the phenyl group is attached to the acetate’s α-carbon. For example:

  • Ethyl 2-(3,4-dichlorophenyl)acetate (compound 17 in ) incorporates a pyrrolidinyl group, enhancing its interaction with nicotinic acetylcholine receptors (α4β2), dopamine, and serotonin transporters .
  • Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate () features a cyano substituent, altering reactivity and physical properties (MW = 244.07, 95% purity). Its discontinued commercial status suggests synthesis or stability challenges .

Key Difference: The presence of electron-withdrawing groups (e.g., cyano) or bulky substituents (e.g., pyrrolidinyl) modulates biological targeting and metabolic stability.

Piperidinyl and Pyrrolidinyl Derivatives

  • (±)-2-(1-Methyl-2-pyrrolidinyl)ethyl 2-(3,4-dichlorophenyl)acetate (compound 17, ) demonstrates the importance of heterocyclic moieties in central nervous system (CNS) targeting.
  • 3,4-Dichloromethylphenidate (), a methylphenidate analog, is a controlled substance due to its psychoactive properties, highlighting the dichlorophenyl group’s role in enhancing dopamine reuptake inhibition .

Activity Trend : The 3,4-dichlorophenyl group synergizes with nitrogen-containing heterocycles to improve CNS penetration and receptor affinity.

Urea and Thiourea Derivatives

  • Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (compound 10g, ) exhibits high synthetic yields (87%) and molecular weight (548.1 g/mol) .
  • In MAO-B inhibitors (), the 3,4-dichlorophenyl-thiourea linker shows superior activity (IC₅₀ < 10 nM) compared to alkyl substituents, emphasizing its role in enzyme inhibition .

Functional Group Impact : Urea/thiourea linkers enhance hydrogen bonding with biological targets, while ester groups improve solubility and bioavailability.

Oxadiazole and Thiazole Derivatives

  • 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thiones () are synthesized via Mannich reactions and show antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) .
  • Thiazole derivatives (e.g., compound 10g, ) combine dichlorophenyl groups with heterocyclic cores for multitarget pharmacology.

Structural Advantage : Rigid oxadiazole-thione scaffolds enhance metabolic stability and membrane permeability.

Physicochemical Properties

Compound Solubility Molecular Weight (g/mol) Melting Point (°C) Reference
9-((3,4-Dichlorophenyl)carbamoyloxymino)fluorene Soluble in DMSO, chloroform; insoluble in water 383.23 157.9–161.2
Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate N/A 244.07 N/A

Biological Activity

(3,4-Dichlorophenyl)methyl acetate, with the molecular formula C₉H₈Cl₂O₂, is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group, which enhances its reactivity and binding affinity to various biological targets. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of (3,4-Dichlorophenyl)methyl acetate consists of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, esterified with methanol. This configuration not only influences its chemical reactivity but also its interactions within biological systems.

Mechanisms of Biological Activity

Research indicates that (3,4-Dichlorophenyl)methyl acetate may interact with specific enzymes and receptors, influencing metabolic pathways and signaling processes. The presence of chlorine atoms is crucial as it enhances the compound's reactivity and binding affinity, making it a candidate for pharmacological studies.

Key Biological Activities:

  • Antimicrobial Properties: Preliminary studies suggest that compounds similar to (3,4-Dichlorophenyl)methyl acetate exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
  • Anticancer Potential: Some derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, compounds derived from similar structures have demonstrated significant inhibitory effects on cancer cells in vitro .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study assessed the antimicrobial properties of synthesized compounds based on the dichlorophenyl structure. Results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
    • Table 1: Antimicrobial Activity of Compounds
      CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
      Compound ABacillus cereus32 µg/mL
      Compound BStaphylococcus aureus16 µg/mL
      Compound CE. coli64 µg/mL
  • Cytotoxicity Evaluation:
    • In another study focusing on cytotoxicity against cancer cell lines (HCT116, MCF7), compounds derived from (3,4-Dichlorophenyl)methyl acetate showed varying degrees of activity with IC50 values ranging from 1.08 to 74.20 µM .
    • Table 2: Cytotoxicity Results
      CompoundCell LineIC50 (µM)
      Compound DHCT1165.25
      Compound EMCF719.06
      Compound FHUH711.26

Safety Profile and Toxicological Considerations

Despite its potential therapeutic benefits, the safety profile of (3,4-Dichlorophenyl)methyl acetate must be thoroughly evaluated. Reports indicate that it may cause skin irritation and serious eye irritation . Thus, appropriate safety measures should be implemented during handling.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3,4-dichlorophenylacetic acid and methanol.

Conditions Products Catalysts/Reagents Notes
Acidic (H₂SO₄, HCl)3,4-Dichlorophenylacetic acid + MeOHH⁺ (proton source)Reflux conditions (~100°C)
Basic (NaOH, KOH)Sodium/potassium salt of acid + MeOHOH⁻Saponification; room temp or mild heat

The presence of electron-withdrawing chlorine atoms on the phenyl ring slightly accelerates hydrolysis by stabilizing the transition state through inductive effects .

Nucleophilic Substitution Reactions

The chlorine atoms at the 3- and 4-positions on the phenyl ring may participate in aromatic substitution under specific conditions.

Reaction Type Reagents Products Efficiency
Nitration HNO₃/H₂SO₄Nitro-substituted derivativeLow due to deactivation by Cl
Sulfonation H₂SO₄/SO₃Sulfonated productModerate at high temps

The meta-directing nature of chlorine substituents limits electrophilic substitution to positions ortho and para to existing groups, though steric hindrance from the acetate group further reduces reactivity.

Redox Reactions

The methyl acetate moiety and phenyl ring can undergo oxidation or reduction.

Oxidation

  • Ester Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the ester to form 3,4-dichlorobenzoic acid under harsh conditions .

  • Side-Chain Oxidation : The methyl group in the acetate chain is resistant to mild oxidation but may form a ketone derivative with CrO₃ or other strong oxidizers.

Reduction

  • Catalytic Hydrogenation : Palladium catalysts reduce the ester to 3,4-dichlorophenethyl alcohol, though competing dechlorination is possible at high pressures .

Cross-Coupling Reactions

The compound’s aromatic chloride groups enable participation in palladium-catalyzed coupling reactions, critical in medicinal chemistry:

Reaction Catalyst Products Application
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivativesDrug intermediate synthesis
Buchwald-HartwigPd₂(dba)₃/XantphosAminated analogsLigand modification

These reactions typically require anhydrous conditions and elevated temperatures (80–120°C) .

Thermal Decomposition

At elevated temperatures (>250°C), the compound decomposes into:

  • 3,4-Dichlorostyrene (via elimination of acetic acid)

  • Chlorinated benzene derivatives (e.g., dichlorotoluene)

Comparative Reactivity Table

Reaction Conditions Yield Key Drivers
Hydrolysis (Acidic)H₂SO₄, reflux85–90%Protonation of carbonyl oxygen
Suzuki CouplingPd catalyst, 100°C60–75%Electron-deficient aryl chloride
NitrationHNO₃/H₂SO₄, 50°C20–30%Limited by Cl deactivation

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